![molecular formula C18H12O4 B1202214 Pongol methyl ether](/img/structure/B1202214.png)
Pongol methyl ether
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Overview
Description
Pongol methyl ether is a natural product found in Pongamia pinnata and Millettia erythrocalyx with data available.
Scientific Research Applications
Isolation and Identification
Pongol methyl ether was isolated from Millettia erythrocalyx, along with other compounds. It was identified as a new natural product using spectroscopic data interpretation. This discovery contributes to the understanding of the chemical composition of Millettia erythrocalyx and aids in the exploration of its potential applications (Sritularak et al., 2002).
Potential in Cancer Therapy
Pongol methyl ether demonstrated the ability to inhibit Akt and suppress cancer stem cell phenotypes in lung cancer cells. This finding is significant as it suggests a novel pharmacological effect of pongol methyl ether that could be developed for lung cancer therapy. The study used various methods like spheroid formation assay, Western blot, and molecular docking analysis to establish these findings (Silapech et al., 2021).
Chemical Synthesis and Applications
Pongol methyl ether was involved in the synthesis of dihydrofurans with sulfide groups, showcasing its relevance in the field of organic chemistry. Its application led to the successful synthesis of natural products like millettocalyxins C and pongamol methyl ether, highlighting its utility in complex chemical syntheses (Lee et al., 2003).
properties
Product Name |
Pongol methyl ether |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c1-20-12-4-2-3-11(9-12)17-10-15(19)13-5-6-16-14(7-8-21-16)18(13)22-17/h2-10H,1H3 |
InChI Key |
OHKLPDQPGIVELF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
synonyms |
pongol methyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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